Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
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Overview
Description
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the reaction of amines and carbonyl compounds. The specific synthesis pathway for this compound would depend on the exact substituents and their positions .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The compound likely has a complex structure due to the presence of multiple aromatic rings and a pyrrole core .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of chlorophenyl groups could impact the compound’s solubility and reactivity .Scientific Research Applications
Crystal Structure and Molecular Conformations
Research on similar compounds to Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has focused on their crystal structures and molecular conformations. For instance, Quiroga et al. (2013) studied two methyl octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing how these molecules are linked into sheets by hydrogen bonds, with conformations close to half-chair forms (Quiroga, Gálvez, Cobo, & Glidewell, 2013).
Synthetic Protocols and Green Chemistry
Yadav et al. (2021) developed a simple and efficient synthetic protocol for similar pyrano pyrimidine carboxylate derivatives, emphasizing operational simplicity and high yields, highlighting the relevance of green chemistry in the synthesis of such compounds (Yadav, Lim, Kim, & Jeong, 2021).
Antimicrobial and Antitumoral Potential
Research by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, which are structurally related to the compound , demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008). Similarly, Silva et al. (2012) examined functionalized pyrroles, which are notable as active antitumoral agents (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Insecticidal Properties
Boukouvala et al. (2019) studied several pyrrole derivatives for their insecticidal efficacy against stored-product pests, indicating the potential of such compounds in pest control applications (Boukouvala, Kavallieratos, Athanassiou, Benelli, & Hadjiarapoglou, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(16-7-3-2-4-8-16)21-20(22(29-26)15-6-5-9-18(28)14-15)23(31)30(24(21)32)19-12-10-17(27)11-13-19/h2-14,20-22,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOYILUZYVJOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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